

# Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftazidime Sodium

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## Compound of Interest

Compound Name: **Ceftazidime sodium**

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These application notes provide detailed protocols for the preparation of **ceftazidime sodium** and its use in in vitro antimicrobial susceptibility testing (AST). The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility of results.

## Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*. Accurate in vitro susceptibility testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. This document outlines the standardized procedures for preparing **ceftazidime sodium** solutions and performing susceptibility testing using broth microdilution, agar dilution, and disk diffusion methods.

## Preparation of Ceftazidime Sodium Stock Solution

The initial step in performing susceptibility testing is the accurate preparation of a stock solution of the antimicrobial agent. The following protocol is based on CLSI guidelines.

Materials:

- **Ceftazidime sodium** powder (with known potency)

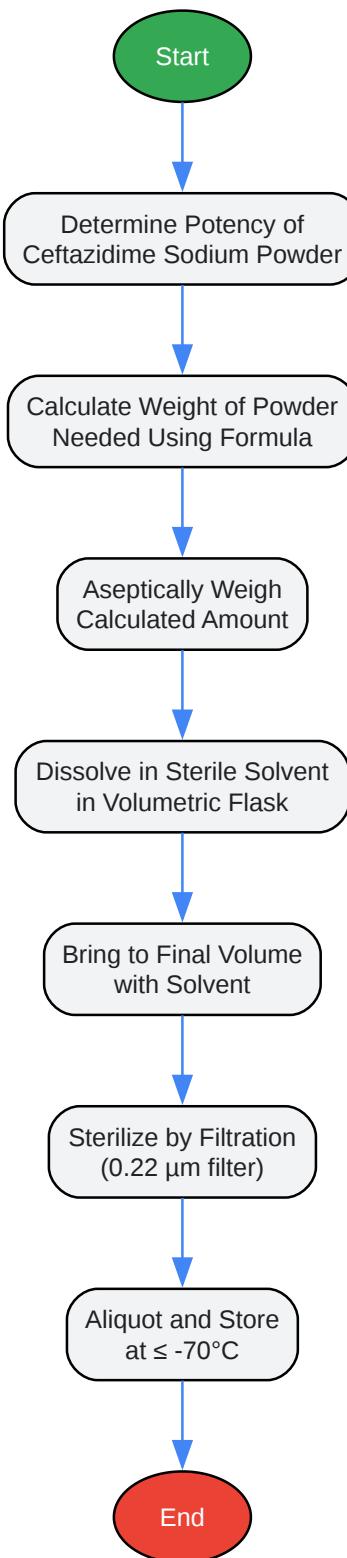
- Sterile distilled water or a suitable buffer (e.g., pH 7.0 phosphate buffer)
- Sterile volumetric flasks and pipettes
- Analytical balance

#### Protocol for Stock Solution Preparation:

- Determine the Potency of the Powder: The potency of the **ceftazidime sodium** powder, provided by the manufacturer, is essential for accurate stock solution preparation. The potency is typically expressed as micrograms of active drug per milligram of powder.
- Calculate the Amount of Powder Needed: Use the following formula to calculate the weight of the **ceftazidime sodium** powder required to achieve a desired stock solution concentration: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)
  - Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL \* 1280 µg/mL) / 950 µg/mg = 13.47 mg
- Dissolution: Aseptically weigh the calculated amount of **ceftazidime sodium** powder and transfer it to a sterile volumetric flask. Add a portion of the chosen solvent (e.g., sterile distilled water) and mix to dissolve. Once dissolved, bring the solution to the final volume with the solvent.
- Sterilization: Stock solutions should be sterilized by membrane filtration through a 0.22 µm filter.
- Storage: Aliquot the sterile stock solution into sterile, tightly sealed containers. Store frozen at -70°C or below. Avoid repeated freeze-thaw cycles. Stability studies indicate that ceftazidime solutions are stable for up to 24 hours at 25°C.[1]

A workflow for preparing the ceftazidime stock solution is illustrated below.

## Workflow for Ceftazidime Stock Solution Preparation

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## Workflow for Ceftazidime Stock Solution Preparation

# In Vitro Susceptibility Testing Methods

## Broth Microdilution Method

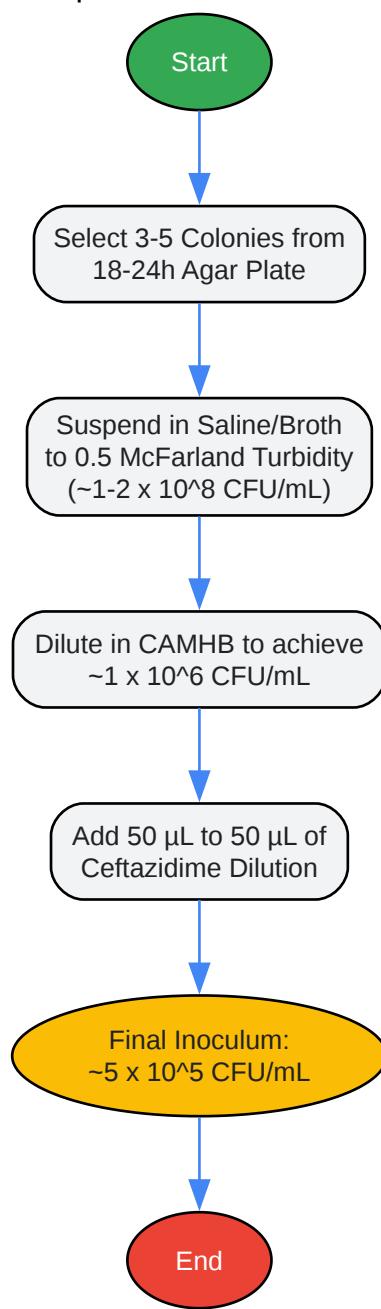
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[\[2\]](#)

### Experimental Protocol:

- Prepare Working Solutions: From the stock solution, prepare serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB). The final concentrations in the microdilution wells should typically range from 0.06 to 64  $\mu$ g/mL.
- Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).[\[3\]](#) Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well.[\[3\]](#)
- Inoculate Microdilution Plate: Dispense 50  $\mu$ L of the appropriate ceftazidime dilution into each well of a 96-well microtiter plate. Add 50  $\mu$ L of the standardized bacterial inoculum to each well, resulting in a final volume of 100  $\mu$ L. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).[\[3\]](#)
- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Determine MIC: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.

The logical relationship for determining the final inoculum concentration is depicted below.

## Inoculum Preparation for Broth Microdilution

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## Inoculum Preparation for Broth Microdilution

## Agar Dilution Method

The agar dilution method is another quantitative technique for MIC determination where the antimicrobial agent is incorporated into the agar medium.

#### Experimental Protocol:

- Prepare Antimicrobial-Containing Agar Plates: Prepare a series of molten Mueller-Hinton agar (MHA) aliquots. Add the appropriate volume of ceftazidime stock or working solutions to each aliquot to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
- Prepare Inoculum: Prepare the inoculum as described for the broth microdilution method to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately  $10^4$  CFU per spot.[\[3\]](#)
- Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.
- Incubation: Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- Determine MIC: The MIC is the lowest concentration of ceftazidime that inhibits the growth of the organism.

## Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test that determines the susceptibility of a bacterium to an antimicrobial agent.

#### Experimental Protocol:

- Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
- Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
- Apply Antibiotic Disk: Aseptically apply a ceftazidime-impregnated disk (typically 30  $\mu\text{g}$ ) to the surface of the inoculated agar plate.
- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.

- Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
- Interpret Results: Interpret the zone diameter according to CLSI guidelines to categorize the organism as susceptible, intermediate, or resistant.

## Quality Control

Quality control (QC) is essential to ensure the accuracy and reliability of susceptibility testing results. This involves testing standard reference strains with known susceptibility profiles.

QC Strains and Expected Ranges:

The following table summarizes the CLSI-recommended QC strains and their expected MIC and zone diameter ranges for ceftazidime.

Quality Control Strain	Method	Ceftazidime Concentration/Disk Content	Expected Range ( $\mu\text{g/mL}$ or mm)
Escherichia coli ATCC® 25922	Broth Microdilution/Agar Dilution	-	0.06 - 0.5 $\mu\text{g/mL}$ <sup>[4]</sup>
Disk Diffusion	30 $\mu\text{g}$	25 - 32 mm	
Pseudomonas aeruginosa ATCC® 27853	Broth Microdilution/Agar Dilution	-	1 - 4 $\mu\text{g/mL}$ <sup>[4]</sup>
Disk Diffusion	30 $\mu\text{g}$	22 - 29 mm	
Staphylococcus aureus ATCC® 29213	Broth Microdilution/Agar Dilution	-	1 - 8 $\mu\text{g/mL}$

Note: QC ranges should be verified against the most current CLSI M100 supplement.

## Data Presentation and Interpretation

Quantitative data from broth and agar dilution methods should be recorded as the MIC value in  $\mu\text{g/mL}$ . For the disk diffusion method, the zone of inhibition diameter should be recorded in millimeters. The interpretation of these results as susceptible, intermediate, or resistant should be based on the current clinical breakpoints published by CLSI.

Summary of Ceftazidime Breakpoints (CLSI M100):

Organism Group	Susceptible ( $\mu\text{g/mL}$ or mm)	Intermediate ( $\mu\text{g/mL}$ or mm)	Resistant ( $\mu\text{g/mL}$ or mm)
Enterobacterales	$\leq 4$ ( $\geq 21$ mm)	8 (18-20 mm)	$\geq 16$ ( $\leq 17$ mm)
Pseudomonas aeruginosa	$\leq 8$ ( $\geq 18$ mm)	16 (15-17 mm)	$\geq 32$ ( $\leq 14$ mm)

Note: Breakpoints are subject to change and should be confirmed with the latest CLSI M100 document.

## Conclusion

The standardized preparation of **ceftazidime sodium** and the meticulous execution of in vitro susceptibility testing are fundamental for reliable and reproducible results. Adherence to the protocols and quality control measures outlined in this document, in conjunction with the latest CLSI guidelines, will ensure the generation of high-quality data for clinical and research applications.

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